4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide

FABP inhibitor Ligand design Structure-Activity Relationship (SAR)

4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide (CAS 863443-95-2) is a synthetic, non-annulated thiophenylamide derivative. Its structure features a tertiary benzamide core substituted with a 4-bromophenyl group, an N-(2-ethylphenyl) group, and a distinctive 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety.

Molecular Formula C19H18BrNO3S
Molecular Weight 420.32
CAS No. 863443-95-2
Cat. No. B2437581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide
CAS863443-95-2
Molecular FormulaC19H18BrNO3S
Molecular Weight420.32
Structural Identifiers
SMILESCCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H18BrNO3S/c1-2-14-5-3-4-6-18(14)21(17-11-12-25(23,24)13-17)19(22)15-7-9-16(20)10-8-15/h3-12,17H,2,13H2,1H3
InChIKeyIEHZVDODPAMPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863443-95-2 | 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide for Targeted FABP Inhibition Research


4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide (CAS 863443-95-2) is a synthetic, non-annulated thiophenylamide derivative [1]. Its structure features a tertiary benzamide core substituted with a 4-bromophenyl group, an N-(2-ethylphenyl) group, and a distinctive 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. This compound falls within the chemical space of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, a class under investigation for metabolic and inflammatory diseases [1].

Procurement Risk for 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide: Why Close Analogs Fail in FABP Binding Assays


In-class substitution is not reliable for this chemotype. The biological activity of thiophenylamides is highly sensitive to the nature of the N-aryl substituent, as this region is critical for interactions within the FABP4/5 binding pocket [1]. Simply procuring the closest available analog, such as the N-p-tolyl derivative, risks a complete loss of target affinity or a shift in FABP isoform selectivity. The specific 2-ethylphenyl substitution on the target compound introduces unique steric and lipophilic properties that directly influence binding, making it a distinct and non-interchangeable chemical entity for SAR studies [1].

Quantitative Differentiation Guide for CAS 863443-95-2 Against Its Closest Structural Analogs


Direct Structural Comparison with the N-p-Tolyl Analog (CAS 304476-79-7)

A direct structural comparison reveals that the target compound replaces the para-methyl group on the N-phenyl ring of the comparator, 4-bromo-N-(1,1-dioxido-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide (CAS 304476-79-7) [1], with an ortho-ethyl group. This modification increases the steric bulk near the amide nitrogen and introduces a more flexible, lipophilic moiety, which is predicted to alter the binding conformation within the FABP4/5 active site [1].

FABP inhibitor Ligand design Structure-Activity Relationship (SAR)

Differentiation from the Simplified 4-bromo-N-(2-ethylphenyl)benzamide Scaffold (CAS 349089-23-2)

The target compound is a tertiary amide, while 4-bromo-N-(2-ethylphenyl)benzamide (CAS 349089-23-2) is a secondary amide . The presence of the 1,1-dioxido-2,3-dihydrothiophen-3-yl group in the target compound is critical. In the patent literature for this class of FABP inhibitors, this specific non-annulated thiophenylamide core is essential for biological activity, with the sulfone group acting as a key hydrogen bond acceptor [1].

Chemical probe FABP inhibitor Structure-Activity Relationship (SAR)

Predicted Physicochemical Property Differentiation from the N-p-Tolyl Comparator

The structural change from a p-tolyl to a 2-ethylphenyl group is predicted to impact key drug-like properties. This shift in substitution pattern and increase in lipophilicity can influence membrane permeability and metabolic stability, which are key differentiators in a lead optimization program [1].

Drug-likeness ADME prediction Medicinal Chemistry

High-Value Application Scenarios for 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide (CAS 863443-95-2)


FABP4/5 Dual Inhibitor Screening and Profiling

This compound serves as a specific candidate for in vitro screening panels designed to identify or optimize dual FABP4/5 inhibitors. Its non-annulated thiophenylamide core, specified in the patent literature for this target class [1], makes it a relevant tool compound for establishing baseline activity and selectivity profiles against FABP isoforms, driving medicinal chemistry efforts toward metabolic disease targets.

Structure-Activity Relationship (SAR) Probe for the N-Aryl Binding Pocket

The compound's unique 2-ethylphenyl substitution, as distinguished from the simpler N-p-tolyl analog [1], makes it an essential SAR probe. Industrial research groups can use this compound to map the steric and lipophilic tolerance of the FABP4/5 binding pocket, directly informing the design of next-generation inhibitors with improved potency and physical properties.

Chemical Biology Tool for Elucidating FABP5-Mediated Pathways in Cancer

Given the patent-defined role of this chemotype in treating cancer [1], this specific compound can be utilized in chemical biology studies to deconvolute FABP5-specific signaling pathways in tumor cells. Its distinct substitution pattern may confer a unique selectivity window against FABP5 over FABP4, a feature critical for developing pathway-selective chemical probes.

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